molecular formula C13H9Cl2FN2O B11530709 2,4-dichloro-N-(4-fluorophenyl)-6-methylpyridine-3-carboxamide

2,4-dichloro-N-(4-fluorophenyl)-6-methylpyridine-3-carboxamide

Cat. No.: B11530709
M. Wt: 299.12 g/mol
InChI Key: PEEKRXDQNURTOX-UHFFFAOYSA-N
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Description

2,4-Dichloro-N-(4-fluorophenyl)-6-methylpyridine-3-carboxamide is a chemical compound that belongs to the class of pyridine carboxamides. This compound is characterized by the presence of two chlorine atoms, a fluorophenyl group, and a methyl group attached to a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-(4-fluorophenyl)-6-methylpyridine-3-carboxamide typically involves the reaction of 2,4-dichloro-6-methylpyridine-3-carboxylic acid with 4-fluoroaniline. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-N-(4-fluorophenyl)-6-methylpyridine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced products .

Scientific Research Applications

2,4-Dichloro-N-(4-fluorophenyl)-6-methylpyridine-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-(4-fluorophenyl)-6-methylpyridine-3-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichloro-3,5-difluorobenzoic acid
  • 2,4-Dichloro-N-(4-cinnamoylphenyl)-5-methylbenzenesulfonamides
  • 2,4-Disubstituted thiazoles

Uniqueness

2,4-Dichloro-N-(4-fluorophenyl)-6-methylpyridine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C13H9Cl2FN2O

Molecular Weight

299.12 g/mol

IUPAC Name

2,4-dichloro-N-(4-fluorophenyl)-6-methylpyridine-3-carboxamide

InChI

InChI=1S/C13H9Cl2FN2O/c1-7-6-10(14)11(12(15)17-7)13(19)18-9-4-2-8(16)3-5-9/h2-6H,1H3,(H,18,19)

InChI Key

PEEKRXDQNURTOX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=N1)Cl)C(=O)NC2=CC=C(C=C2)F)Cl

Origin of Product

United States

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